2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H17ClN2O4 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0876847 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Metabolism
S-1, a compound related to 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide, was explored for its pharmacokinetics and metabolism in rats. It demonstrated low clearance, moderate distribution, and extensive metabolism, highlighting its potential for therapeutic applications in androgen-dependent diseases (Wu et al., 2006).
Spectrophotometric Determination
A spectrophotometric method was developed for determining Flutamide, a drug chemically known as 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, in pharmaceutical formulations. This method is significant for quality control and assurance in pharmaceutical industries (Rangappa et al., 2000).
Photoreactions in Different Solvents
The photoreactions of Flutamide, another related compound, in acetonitrile and 2-propanol solvents were studied. This research is crucial for understanding the stability and degradation pathways of the drug under different conditions, which is vital for its safe and effective use (Watanabe et al., 2015).
Antimalarial Activity
Research into antimalarial activity of related compounds, specifically the synthesis and quantitative structure-activity relationships of certain propanamides, was conducted. This opens avenues for the development of new antimalarial drugs (Werbel et al., 1986).
Anticancer Properties
The anticancer properties of N, N′–disubstituted thiocarbamide derivatives were explored. These studies are crucial in the ongoing search for more effective cancer treatments (Pandey et al., 2019).
Environmental Applications
Research on the degradation of phenolic and nitrophenolic compounds in environmental settings has been conducted. These studies are significant for environmental protection and pollution control (Saritha et al., 2007; Sreekanth et al., 2009).
Corrosion Inhibition
A study on Schiff bases as corrosion inhibitors for mild steel in acidic medium was conducted. This research is relevant in industrial contexts where corrosion prevention is crucial (Pandey et al., 2017).
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-10-4-6-14(20(22)23)9-15(10)19-17(21)12(3)24-16-7-5-13(18)8-11(16)2/h4-9,12H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSFJRZALLUGSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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